molecular formula C15H32OSi B14282160 Silane, tris(1-methylethyl)(1-oxohexyl)- CAS No. 123290-16-4

Silane, tris(1-methylethyl)(1-oxohexyl)-

Cat. No.: B14282160
CAS No.: 123290-16-4
M. Wt: 256.50 g/mol
InChI Key: SYSJJSJPEZAVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, tris(1-methylethyl)(1-oxohexyl)- is an organosilicon compound with the molecular formula C15H32OSi. It is a derivative of silane, where the silicon atom is bonded to three isopropyl groups and one 1-oxohexyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, tris(1-methylethyl)(1-oxohexyl)- typically involves the reaction of tris(1-methylethyl)silane with a suitable 1-oxohexyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include transition metal complexes and organometallic compounds.

Industrial Production Methods

In an industrial setting, the production of Silane, tris(1-methylethyl)(1-oxohexyl)- involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process may include steps such as distillation, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Silane, tris(1-methylethyl)(1-oxohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydride donors.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced silane derivatives.

    Substitution: Substituted silane compounds with various functional groups.

Scientific Research Applications

Silane, tris(1-methylethyl)(1-oxohexyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, tris(1-methylethyl)(1-oxohexyl)- involves its ability to participate in various chemical reactions due to the presence of reactive silicon and oxygen atoms. The compound can form stable bonds with other elements, making it a versatile reagent in chemical synthesis. Its molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.

    Triisopropylsilane: Known for its use in hydrosilylation reactions.

    Trimethyl(1-oxohexyl)silane: Similar in structure but with different substituents.

Uniqueness

Silane, tris(1-methylethyl)(1-oxohexyl)- is unique due to its specific combination of isopropyl and 1-oxohexyl groups, which confer distinct chemical properties and reactivity. This makes it suitable for specialized applications in various fields of research and industry.

Properties

CAS No.

123290-16-4

Molecular Formula

C15H32OSi

Molecular Weight

256.50 g/mol

IUPAC Name

1-tri(propan-2-yl)silylhexan-1-one

InChI

InChI=1S/C15H32OSi/c1-8-9-10-11-15(16)17(12(2)3,13(4)5)14(6)7/h12-14H,8-11H2,1-7H3

InChI Key

SYSJJSJPEZAVFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.